molecular formula C9H14N2 B13518232 2-(4-(Aminomethyl)phenyl)ethanamine

2-(4-(Aminomethyl)phenyl)ethanamine

Cat. No.: B13518232
M. Wt: 150.22 g/mol
InChI Key: IUJQKLZOCVYOOW-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)phenyl)ethanamine is an organic compound with the molecular formula C9H13N It is a derivative of phenethylamine, where the phenyl ring is substituted with an aminomethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)phenyl)ethanamine can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired amine product .

Another method involves the reductive amination of 4-(aminomethyl)benzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction also occurs under mild conditions and provides a high yield of the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(aminomethyl)benzaldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)phenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Substituted phenethylamine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)phenyl)ethanamine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific receptors in the brain, modulating neurotransmitter release and influencing neuronal activity . It may also inhibit certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Aminomethyl)phenyl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJQKLZOCVYOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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